Tariquidar is a third-generation inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1. [ [], [] ] It is a potent, selective, and noncompetitive inhibitor that effectively blocks the efflux pump activity of P-gp. [ [], [] ] This efflux pump activity is a major contributor to multidrug resistance (MDR) in cancer cells, limiting the effectiveness of chemotherapy. [ [], [] ] Tariquidar is also recognized as a potent inhibitor of breast cancer resistance protein (BCRP), also known as ABCG2. [ [], [], [], [], [], [] ]
Tariquidar has been widely used in preclinical and clinical studies to investigate the role of P-gp in drug resistance and to assess its potential as a chemosensitizer in cancer treatment. [ [], [], [] ] Additionally, it has found significant application in research as a pharmacological tool for studying the function and density of P-gp at the blood-brain barrier (BBB) using positron emission tomography (PET) imaging. [ [], [], [], [], [], [], [], [], [], [] ]
Tariquidar is a potent and selective inhibitor of P-glycoprotein, a membrane protein that plays a critical role in the efflux of various drugs and xenobiotics from cells. By inhibiting this protein, Tariquidar enhances the bioavailability of therapeutic agents, particularly in the treatment of multidrug-resistant cancers. It has garnered attention for its potential applications in improving the efficacy of chemotherapeutic agents by preventing their expulsion from cancer cells.
Tariquidar belongs to the class of compounds known as quinoline derivatives. It is classified as an antineoplastic agent due to its ability to enhance the effectiveness of anticancer drugs by inhibiting drug transport mechanisms.
The synthesis of Tariquidar involves several chemical reactions, primarily focusing on the construction of its complex molecular structure. The general synthetic route includes:
Tariquidar's molecular formula is , featuring a complex structure characterized by multiple functional groups that contribute to its pharmacological activity. The compound contains a quinoline core structure linked to various substituents that enhance its interaction with P-glycoprotein.
Tariquidar participates in several chemical reactions during its synthesis:
These reactions are typically monitored using analytical techniques like HPLC and nuclear magnetic resonance spectroscopy to ensure high yields and purity at each step .
Tariquidar exerts its effects primarily by binding to P-glycoprotein, inhibiting its function and preventing the efflux of drugs from cells. This mechanism allows for increased intracellular concentrations of chemotherapeutic agents, enhancing their therapeutic efficacy against resistant cancer cells.
Studies have demonstrated that Tariquidar can significantly increase the accumulation of various anticancer drugs within cells expressing P-glycoprotein . This effect has been quantified using cellular assays measuring drug uptake in the presence and absence of Tariquidar.
Relevant data from studies indicate that Tariquidar maintains stability over time when stored properly .
Tariquidar has significant applications in pharmacology and medicinal chemistry:
Tariquidar (XR9576) binds P-gp with high affinity (Kd = 5.1 nM in CHrB30 cells) through a non-competitive mechanism, distinguishing it from earlier competitive inhibitors [2] [6] [9]. Structural studies reveal its interaction with the "H-site" (Hoechst 33342 binding site), a regulatory pocket distinct from the central drug-binding cavity [1] [9]. Cryo-EM analyses (PDB ID: 7A6E) show tariquidar occupies an access tunnel near transmembrane helices TM6 and TM12, inducing a doubly occluded conformation that physically blocks substrate translocation without competing for the primary substrate-binding domain [1] [9]. This binding stabilizes the inward-facing state of P-gp, preventing conformational shifts necessary for efflux [9]. Molecular dynamics simulations further demonstrate that tariquidar access occurs via cytoplasmic entry gates, with membrane lipids pre-configuring tariquidar into extended conformations optimal for binding [1].
Table 1: Key Binding Characteristics of Tariquidar to P-gp
Parameter | Finding | Method | Reference |
---|---|---|---|
Binding Affinity (Kd) | 5.1 nM | Radioligand binding (CHrB30) | [6] |
Binding Site | TM6-TM12 interface (H-site/access tunnel) | Cryo-EM (7A6E) | [1] |
Conformational Effect | Locks inward-facing, doubly occluded state | Molecular dynamics | [1] |
Binding Mechanism | Non-competitive, allosteric inhibition | Functional assays | [2] |
Tariquidar inhibits P-gp function by uncoupling ATP hydrolysis from transport. Unlike substrates that stimulate ATPase activity, tariquidar suppresses basal and substrate-induced ATP hydrolysis by 60–70% (IC₅₀ = 43 nM) [6] [8]. This occurs via binding to the nucleotide-binding domains (NBDs), particularly interfering with ATP-Mg²⁺ coordination at the Walker A/Walker B/Signature C motifs [8] [9]. Consequently, tariquidar arrests the transport cycle by preventing NBD dimerization, a prerequisite for substrate efflux [8]. In cell-based assays, this translates to prolonged inhibition (>23 hours post-washout), significantly increasing intracellular retention of P-gp substrates like doxorubicin and paclitaxel [3] [6].
Tariquidar outperforms earlier inhibitors in potency, specificity, and durability:
Table 2: Comparative Efficacy of P-gp Inhibitors
Inhibitor (Generation) | EC₅₀ for Doxorubicin Resistance Reversal | CYP3A4 Inhibition | Duration of Action |
---|---|---|---|
Verapamil (1st) | >10 µM | High | <2 hours |
Valspodar (2nd) | ~1 µM | High | 4–6 hours |
Tariquidar (3rd) | 25–80 nM | Negligible | >48 hours |
Tariquidar exhibits a concentration-dependent duality in ABCG2 interactions. At low concentrations (≤100 nM), it acts as a substrate, undergoing ABCG2-mediated efflux [3] [4]. At higher concentrations (≥1 µM), it potently inhibits ABCG2, increasing accumulation of camptothecins and mitoxantrone [4] [7]. This duality stems from saturation of transport capacity, allowing tariquidar to occupy the substrate-binding pocket without being efficiently effluxed [7]. Molecular docking suggests tariquidar binds the ABCG2 substrate cavity via van der Waals interactions with residues Leu568 and Leu565, stabilizing the "leucine plug" and blocking conformational changes required for transport [4] [8].
Table 3: Tariquidar's Dual Effects on ABCG2
Concentration | Primary Role | Functional Outcome | Example |
---|---|---|---|
≤100 nM | Substrate | Effluxed by ABCG2 | Reduced intracellular accumulation |
≥1 µM | Inhibitor | Blocks efflux of chemotherapeutics | Enhanced camptothecin retention |
Tariquidar's affinity for ABCG2 varies significantly across species. Murine Abcg2 shows 10-fold higher sensitivity to tariquidar inhibition than human ABCG2 due to sequence divergence in transmembrane helix 3 (TM3) and nucleotide-binding domains [3] [9]. This discrepancy necessitates caution in extrapolating murine data to human clinical settings. Computational models highlight residue Phe439 (human) vs. Leu435 (mouse) as critical for this differential binding, affecting tariquidar's orientation within the drug-binding pocket [9].
Tariquidar restores therapeutic intracellular concentrations of P-gp/ABCG2 substrates in multidrug-resistant (MDR) cells:
Mechanistically, tariquidar binds P-gp with 275 pmol/mg capacity (Bmax), non-competitively displacing substrates without affecting their initial uptake kinetics [6].
Table 4: Chemotherapeutics Enhanced by Tariquidar
Chemotherapeutic | Cell Line/Model | Fold-Change in Accumulation | Resistance Reversal |
---|---|---|---|
Paclitaxel | A2780ADR (Ovarian) | 12-fold | 67-fold ↓ in IC₅₀ |
Doxorubicin | MC26 Murine Colon Carcinoma | 5-fold | 5-fold ↓ in IC₅₀ |
Vinblastine | EMT6/AR1.0 (Mammary) | 22-fold | 150-fold ↓ in IC₅₀ |
Beyond plasma membrane efflux pumps, tariquidar influences subcellular drug distribution. It inhibits lysosomal sequestration of weak-base chemotherapeutics (e.g., doxorubicin) by neutralizing intra-lysosomal pH [5] [7]. This redirects drugs to nuclear targets, enhancing DNA damage. In cervical cancer models, tariquidar co-treatment shifts doxorubicin localization from cytoplasm (lysosomes) to nucleus, increasing γH2AX foci (DNA damage markers) by 3-fold [7] [8]. Additionally, tariquidar disrupts autophagic flux in MDR cells by impairing lysosomal acidification, sensitizing cells to taxane-induced cytotoxicity [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7